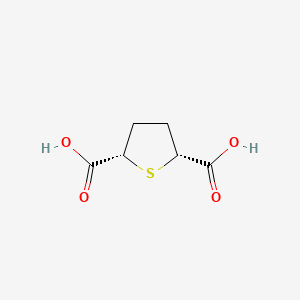

(2S,5R)-thiolane-2,5-dicarboxylic acid

Description

Significance of Chiral Heterocycles as Stereochemical Scaffolds

Chiral heterocycles are fundamental building blocks in modern chemistry, serving as rigid and well-defined three-dimensional frameworks. Chirality, the property of non-superimposable mirror images, is a central concept in molecular recognition, particularly in biological systems. sigmaaldrich.com Consequently, the ability to synthesize single enantiomers of drug molecules is of paramount importance in the pharmaceutical industry. nih.gov Chiral heterocycles provide the necessary stereochemical information to guide reactions toward a specific stereoisomer.

These molecular scaffolds are utilized in several key areas:

Asymmetric Catalysis: Incorporated into ligands for metal catalysts or as standalone organocatalysts, they create a chiral environment around the reactive center, influencing the stereochemical outcome of a reaction. researchgate.netbohrium.com

Chiral Auxiliaries: When temporarily attached to a substrate, they direct a chemical transformation to occur stereoselectively at a specific site. After the reaction, the auxiliary can be cleaved and recovered.

Synthetic Intermediates: They serve as versatile starting materials for the synthesis of complex natural products and bioactive molecules, where the inherent stereochemistry of the heterocycle is carried through to the final product.

The conformational rigidity of many cyclic systems allows for a more predictable and controllable transfer of chirality compared to more flexible acyclic systems.

Overview of Chiral Dicarboxylic Acid Derivatives in Stereoselective Transformations

Chiral dicarboxylic acids and their derivatives represent a significant class of molecules in stereoselective synthesis. Their utility stems from the presence of two carboxylic acid functionalities, which can act as hydrogen-bond donors, Brønsted acids, or coordination sites for metal centers. When arranged on a chiral scaffold, these functional groups can create a highly organized, asymmetric environment.

Key applications of chiral dicarboxylic acids include:

Chiral Resolving Agents: They can form diastereomeric salts with racemic mixtures of bases (like amines), allowing for the separation of enantiomers through crystallization, as the resulting diastereomeric salts often have different solubilities. nih.gov

Brønsted Acid Catalysis: Axially chiral dicarboxylic acids have been developed as effective Brønsted acid catalysts for a variety of asymmetric reactions, including Mannich-type reactions.

Ligands in Metal-Catalyzed Reactions: The two carboxylic acid groups can coordinate to a metal center, forming a chiral complex that can catalyze enantioselective reactions.

The distance and relative orientation of the two carboxyl groups, dictated by the chiral backbone, are crucial for their effectiveness in these applications.

Specific Context of (2S,5R)-thiolane-2,5-dicarboxylic acid within Sulfur-Containing Cyclic Systems

Sulfur-containing heterocycles are a diverse class of compounds with a wide range of applications in materials science and medicinal chemistry. nih.govnih.gov The sulfur atom, being larger and more polarizable than carbon or oxygen, imparts unique properties to the ring system, including different bond angles, lengths, and potential for oxidation. Chiral sulfur-containing compounds, in particular, are valuable in asymmetric synthesis as ligands and catalysts. researchgate.netresearchgate.net

(2S,5R)-thiolane-2,5-dicarboxylic acid is a specific stereoisomer of a saturated sulfur-containing heterocyclic dicarboxylic acid. Its structure is defined by several key features:

Thiolane Ring: A five-membered saturated ring containing one sulfur atom (tetrahydrothiophene). This ring is not planar and exists in puckered conformations.

Dicarboxylic Acid Groups: Carboxyl groups are located at the 2 and 5 positions of the ring.

Stereochemistry (2S,5R): This specific configuration indicates a cis relationship between the two carboxylic acid groups, meaning they are on the same side of the ring's average plane. This defined spatial arrangement is critical for its potential chiral applications.

While extensive research on this specific isomer is not widely published, its structural motifs suggest potential applications analogous to other chiral dicarboxylic acids. It can be considered a potential chiral building block for synthesizing more complex molecules or as a ligand for asymmetric catalysis, where the sulfur atom and the two carboxyl groups could coordinate to a metal center in a well-defined three-dimensional arrangement. The synthesis of related sulfur-containing dicarboxylic acids like thiophene-2,5-dicarboxylic acid often starts from precursors like adipic acid, highlighting potential synthetic pathways. google.comgoogle.com The unique stereochemistry and the presence of the thiolane ring make (2S,5R)-thiolane-2,5-dicarboxylic acid a molecule of interest for further exploration in the field of stereoselective synthesis.

Data Tables

Table 1: General Properties of Thiolane-2,5-dicarboxylic acid

| Property | Value |

| Molecular Formula | C6H8O4S |

| PubChem CID | 316268 nih.gov |

| Structure | Saturated 5-membered ring with one sulfur atom and two carboxylic acid groups at positions 2 and 5. |

| Stereochemistry | (2S,5R) indicates a specific spatial arrangement of the carboxyl groups. |

Table 2: Comparison of Related Dicarboxylic Acid Scaffolds

| Compound | Ring System | Key Features | Potential Applications |

| (2S,5R)-thiolane-2,5-dicarboxylic acid | Thiolane (Saturated) | Saturated, chiral, sulfur heterocycle | Chiral ligand, building block |

| Thiophene-2,5-dicarboxylic acid | Thiophene (B33073) (Aromatic) | Aromatic, planar, achiral | Polymer precursor, coordination networks chemicalbook.com |

| trans-1,2-Cyclohexanedicarboxylic acid | Cyclohexane (Saturated) | Saturated, chiral, carbocycle | Chiral resolving agent nih.gov |

| 2,5-Furandicarboxylic acid | Furan (Aromatic) | Aromatic, planar, achiral | Bio-based polymer precursor mdpi.com |

Structure

3D Structure

Properties

IUPAC Name |

(2S,5R)-thiolane-2,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4S/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKPHLAASBCFGX-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(SC1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](S[C@H]1C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901711 | |

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877761-15-4 | |

| Record name | 2,3,4,5-Tetradeoxy-2,5-epithio-erythro-hexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s,5r Thiolane 2,5 Dicarboxylic Acid

Enantioselective and Diastereoselective Synthetic Pathways

These pathways are designed to create the desired stereoisomer directly or as the major product. This is often achieved by using chiral starting materials, reagents, or catalysts to influence the stereochemical outcome of the reaction.

Chiral Pool Strategy Utilizing Pre-existing Chirality

The chiral pool strategy involves the use of readily available, enantiomerically pure natural products as starting materials. For the synthesis of a sulfur-containing heterocyclic compound like (2S,5R)-thiolane-2,5-dicarboxylic acid, chiral precursors such as amino acids or carbohydrates could be employed.

For instance, a hypothetical route could start from a chiral amino acid like L-cystine or D-cysteine. These molecules possess the necessary chirality and sulfur atom. The synthetic sequence would involve the construction of the five-membered thiolane ring and the introduction of the second carboxylic acid group while retaining the initial stereochemistry.

Another potential chiral pool starting material could be a carbohydrate derivative, such as D-mannitol. The stereocenters in mannitol (B672) could be manipulated to form the desired stereochemistry of the thiolane ring. This would typically involve a series of functional group transformations and a cyclization step to form the sulfur-containing ring.

Table 1: Potential Chiral Pool Precursors and Key Transformations

| Chiral Precursor | Key Synthetic Steps |

| L-Cystine / D-Cysteine | Ring formation, introduction of the second carboxyl group. |

| D-Mannitol | Functional group manipulation, cyclization to form the thiolane ring. |

Asymmetric Induction in Thiolane Ring Formation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other, due to the influence of a chiral feature in the substrate, reagent, or catalyst. In the context of (2S,5R)-thiolane-2,5-dicarboxylic acid synthesis, this could be applied during the formation of the thiolane ring itself.

One approach involves the use of a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereochemistry is established, the auxiliary is removed. For example, an achiral precursor to the thiolane ring could be attached to a chiral auxiliary. Subsequent cyclization would then proceed with a diastereomeric preference, leading to an enantiomerically enriched thiolane derivative after removal of the auxiliary.

Alternatively, a chiral catalyst could be used to control the stereochemistry of the ring-forming reaction. For example, a metal-catalyzed asymmetric cyclization of a suitable acyclic precursor could be envisioned. The chiral ligand on the metal catalyst would create a chiral environment, favoring the formation of one enantiomer of the thiolane ring over the other.

Stereocontrolled Functionalization for Thiolane Dicarboxylic Acid Construction

This strategy involves starting with a pre-existing thiolane ring and introducing the carboxylic acid groups in a stereocontrolled manner. For example, one could start with a meso-thiolane derivative, which is an achiral compound with stereocenters.

A key approach here is the enantioselective desymmetrization of a meso-compound. In this process, a chiral reagent or catalyst selectively reacts with one of two enantiotopic functional groups in the meso-substrate, leading to a chiral product. For instance, a meso-thiolane derivative with two prochiral ester groups could be selectively hydrolyzed by a chiral catalyst or an enzyme (a lipase, for example) to give a chiral monoester, which could then be converted to the desired dicarboxylic acid.

Optical Resolution Techniques for the Isolation of (2S,5R)-Stereoisomer

When a synthesis results in a racemic mixture of thiolane-2,5-dicarboxylic acid, optical resolution techniques can be employed to separate the desired (2S,5R)-enantiomer from its (2R,5S)-counterpart.

Diastereomeric Salt Formation with Chiral Auxiliaries

This classical resolution method involves reacting the racemic dicarboxylic acid with an enantiomerically pure chiral base, often referred to as a resolving agent or chiral auxiliary. This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization.

Commonly used chiral bases for the resolution of carboxylic acids include alkaloids like brucine, strychnine, and quinine, as well as synthetic chiral amines. The choice of the resolving agent and the crystallization solvent is crucial for successful separation.

Table 2: Potential Chiral Resolving Agents for Diastereomeric Salt Formation

| Chiral Resolving Agent | Class |

| Brucine | Alkaloid |

| Strychnine | Alkaloid |

| Quinine | Alkaloid |

| (R)- or (S)-1-Phenylethylamine | Synthetic Amine |

Once the diastereomeric salts are separated, the desired enantiomer of the dicarboxylic acid can be recovered by treating the salt with an acid to remove the chiral auxiliary.

Kinetic Resolution Approaches

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent than the other, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product.

For (2S,5R)-thiolane-2,5-dicarboxylic acid, a diester derivative of the racemic acid could be subjected to enzymatic hydrolysis using a lipase. Lipases are often highly enantioselective and can preferentially hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. This would result in an enantiomerically enriched monoester (from the faster-reacting enantiomer) and the unreacted diester (of the slower-reacting enantiomer). Both the monoester and the remaining diester can then be hydrolyzed to the corresponding dicarboxylic acid enantiomers.

The efficiency of a kinetic resolution is determined by the selectivity factor (E), which is the ratio of the reaction rates of the two enantiomers. A high E-value is desirable for an effective separation.

Preparation of Functionally Modified Derivatives

The preparation of functionally modified derivatives of (2S,5R)-thiolane-2,5-dicarboxylic acid primarily involves reactions targeting its two carboxylic acid groups. These reactions are fundamental in organic synthesis and allow for the creation of a diverse library of compounds with tailored properties.

Synthesis of Ester and Amide Analogs

The synthesis of ester and amide analogs of (2S,5R)-thiolane-2,5-dicarboxylic acid follows well-established chemical principles, allowing for the introduction of a variety of substituents.

Esterification

The conversion of the dicarboxylic acid to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), is a common approach. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, the dicarboxylic acid can first be converted to a more reactive species, such as an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride can then be reacted with the alcohol, usually in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine, to afford the desired diester with high yields.

A variety of alcohols can be employed in these reactions, leading to a range of dialkyl, diaryl, or dibenzyl esters. The choice of alcohol can significantly influence the steric and electronic properties of the resulting molecule.

Amidation

The synthesis of amide analogs from (2S,5R)-thiolane-2,5-dicarboxylic acid is a cornerstone for creating peptide mimics and novel polymer building blocks. Direct condensation of the dicarboxylic acid with a primary or secondary amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, coupling agents are typically employed to facilitate amide bond formation.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and minimize racemization at adjacent chiral centers. The reaction proceeds by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. These reactions are typically carried out in aprotic polar solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature.

Similar to esterification, conversion to the diacyl chloride followed by reaction with an amine is also a viable and effective method for synthesizing diamides. This two-step process often provides high yields of the desired product. The range of amines that can be used is vast, encompassing simple alkylamines, anilines, and more complex chiral amines, allowing for the generation of a diverse set of diamide (B1670390) derivatives.

| Derivative Type | General Synthetic Method | Reagents | Typical Solvents |

| Diester | Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Excess Alcohol |

| Diester | Acyl Chloride Formation & Esterification | Thionyl Chloride/Oxalyl Chloride, Alcohol, Base | Dichloromethane, THF |

| Diamide | Carbodiimide Coupling | Amine, DCC/EDC, HOBt/HOAt | Dichloromethane, DMF |

| Diamide | Acyl Chloride Formation & Amidation | Thionyl Chloride/Oxalyl Chloride, Amine, Base | Dichloromethane, THF |

Derivatization Strategies for Advanced Ligand Scaffolds

The rigid, stereochemically defined structure of (2S,5R)-thiolane-2,5-dicarboxylic acid makes it an attractive scaffold for the design of chiral ligands for asymmetric catalysis. Derivatization strategies focus on introducing coordinating groups that can bind to a metal center, creating a chiral environment that can induce stereoselectivity in a chemical transformation.

A common strategy involves the conversion of the dicarboxylic acid into cyclic structures bearing donor atoms. For instance, reaction of the diacid with chiral amino alcohols can lead to the formation of bis(oxazoline) or bis(imidazoline) ligands. nih.gov In a typical synthesis, the dicarboxylic acid is first converted to its diacyl chloride. Subsequent reaction with a chiral amino alcohol in the presence of a base yields a diamide intermediate. This intermediate can then be cyclized, often under dehydrating conditions, to form the desired bis(oxazoline) ring system. The choice of the chiral amino alcohol dictates the steric environment around the coordinating nitrogen atoms of the oxazoline (B21484) rings.

Another approach is the synthesis of Schiff base ligands. iaea.org This can be achieved by first converting the carboxylic acid groups into aldehydes. The resulting dialdehyde (B1249045) can then be condensed with chiral amines or hydrazines to form chiral imine-containing ligands. These multidentate ligands can then be complexed with various transition metals to generate catalysts for a range of asymmetric reactions.

Furthermore, the carboxylic acid functionalities can be used as handles to attach other catalytically active moieties or to immobilize the ligand on a solid support for heterogeneous catalysis. The ability to systematically modify the periphery of the thiolane scaffold allows for the fine-tuning of the steric and electronic properties of the resulting ligands, enabling the optimization of their performance in catalytic applications.

| Ligand Type | Derivatization Strategy | Key Intermediates | Coordinating Atoms |

| Bis(oxazoline) | Amidation followed by cyclization | Diamide from chiral amino alcohol | Nitrogen |

| Bis(imidazoline) | Amidation with chiral diamines followed by cyclization | Diamide from chiral diamine | Nitrogen |

| Schiff Base | Conversion to dialdehyde and condensation | Dialdehyde, Chiral amine | Nitrogen, Oxygen |

Comprehensive Spectroscopic and Stereochemical Elucidation of 2s,5r Thiolane 2,5 Dicarboxylic Acid

Determination of Absolute Configuration

Circular Dichroism (CD) Spectroscopy and Chiroptical Properties

Circular dichroism (CD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. nih.gov The chiroptical properties of dicarboxylic acids are influenced by the spatial arrangement of the carboxyl groups and their interaction with the rest of the molecule. A CD spectrum for (2S,5R)-thiolane-2,5-dicarboxylic acid would be expected to show specific Cotton effects, the signs and magnitudes of which would be indicative of its absolute stereochemistry. Theoretical calculations, in conjunction with experimental spectra of related compounds, are often used to correlate the observed CD signals with the (2S,5R) configuration. nih.govnih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment

Advanced NMR techniques are powerful tools for the stereochemical elucidation of cyclic compounds. For (2S,5R)-thiolane-2,5-dicarboxylic acid, detailed analysis of ¹H-¹H coupling constants and Nuclear Overhauser Effect (NOE) correlations would provide information about the relative orientation of the protons on the thiolane ring. The cis or trans relationship of the two carboxylic acid groups could be determined from these data. Chiral derivatizing agents could also be employed to distinguish between the enantiomers and confirm the absolute configuration. libretexts.org

X-ray Crystallographic Studies of (2S,5R)-thiolane-2,5-dicarboxylic acid and its Derivatives

Analysis of Solid-State Molecular Conformation

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. A crystal structure of (2S,5R)-thiolane-2,5-dicarboxylic acid would definitively confirm its absolute configuration and reveal the preferred conformation of the five-membered thiolane ring. The bond lengths, bond angles, and torsion angles would provide precise details about the molecular geometry.

Investigation of Intermolecular Packing and Hydrogen Bonding Networks

The crystal packing of dicarboxylic acids is largely governed by intermolecular hydrogen bonding between the carboxyl groups. mdpi.com In the case of (2S,5R)-thiolane-2,5-dicarboxylic acid, the carboxylic acid moieties would be expected to form strong hydrogen bonds, leading to the formation of supramolecular structures such as dimers, chains, or sheets. mdpi.comrsc.org The specific hydrogen bonding patterns would influence the crystal's physical properties.

Conformational Analysis and Intramolecular Interactions

The five-membered thiolane ring is not planar and can adopt various conformations, such as envelope and twist forms. Computational modeling, in conjunction with spectroscopic data, can be used to determine the most stable conformations of (2S,5R)-thiolane-2,5-dicarboxylic acid in solution and the gas phase. Intramolecular interactions, such as hydrogen bonding between a carboxyl group and the sulfur atom, could influence the conformational preferences.

Assessment of Ring Puckering and Substituent Orientations

The five-membered thiolane ring is not planar and adopts a puckered conformation to relieve torsional strain. The two most common conformations for the tetrahydrothiophene (B86538) ring are the envelope (C_s symmetry) and the twist (C_2 symmetry) forms. The presence of substituents at the C2 and C5 positions significantly influences the conformational equilibrium.

Conformational Analysis:

In principle, several puckered conformations are possible for the thiolane ring in (2S,5R)-thiolane-2,5-dicarboxylic acid. The energy of these conformers can be assessed using computational methods and inferred from experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constants between vicinal protons, observed in the ¹H NMR spectrum, are particularly sensitive to the dihedral angles and can thus provide insights into the ring's conformation.

| Conformer | C2-Substituent Orientation | C5-Substituent Orientation | Predicted Relative Stability |

| Diaxial | Axial | Axial | Less Stable |

| Diequatorial | Equatorial | Equatorial | More Stable |

Generally, substituents on a five-membered ring prefer to occupy pseudo-equatorial positions to minimize steric hindrance. Therefore, the diequatorial conformer is expected to be the most stable. In this conformation, the bulky carboxylic acid groups are directed away from the bulk of the ring, leading to a lower energy state.

Spectroscopic Evidence:

Detailed analysis of the ¹H and ¹³C NMR spectra would provide crucial information about the dominant conformation in solution.

¹H NMR Spectroscopy: The chemical shifts and coupling constants of the ring protons are indicative of their chemical environment and spatial relationships. For instance, the magnitude of the ³J(H,H) coupling constants between adjacent protons can be related to the dihedral angle via the Karplus equation. A larger coupling constant is typically observed for protons in a trans-diaxial arrangement compared to those in a cis or trans-diequatorial relationship.

¹³C NMR Spectroscopy: The chemical shifts of the ring carbons are also sensitive to the conformation. Carbons bearing axial substituents are often shielded (shifted to a lower frequency) compared to those with equatorial substituents, a phenomenon known as the gamma-gauche effect.

Investigation of Intramolecular Chalcogen Bonds or Other Non-covalent Interactions

The presence of a sulfur atom and two carboxylic acid groups in (2S,5R)-thiolane-2,5-dicarboxylic acid creates the potential for intramolecular non-covalent interactions, which can play a significant role in stabilizing specific conformations.

Chalcogen Bonding:

A chalcogen bond is a non-covalent interaction involving a chalcogen atom (such as sulfur) as an electrophilic species. The region of positive electrostatic potential, often referred to as a "σ-hole," located along the extension of a covalent bond to the sulfur atom can interact favorably with a nucleophilic region, such as the lone pair of an oxygen atom.

In (2S,5R)-thiolane-2,5-dicarboxylic acid, an intramolecular chalcogen bond could potentially form between the sulfur atom of the thiolane ring and one of the oxygen atoms of a carboxylic acid group. For such an interaction to occur, the geometry of the molecule must allow for a sufficiently close approach of the donor and acceptor atoms with a favorable orientation.

The strength of a chalcogen bond is dependent on the nature of the atoms involved and their chemical environment. Electron-withdrawing substituents on the carbon atoms adjacent to the sulfur can enhance the positive character of the σ-hole, thereby strengthening the chalcogen bond.

Other Non-covalent Interactions:

Besides chalcogen bonding, other non-covalent interactions may also influence the conformation of (2S,5R)-thiolane-2,5-dicarboxylic acid. These include:

Hydrogen Bonding: Intramolecular hydrogen bonds could potentially form between the hydroxyl proton of one carboxylic acid group and an oxygen atom of the other. However, this would require a specific ring conformation that brings these groups into close proximity, which may be sterically unfavorable.

Computational and Spectroscopic Investigation:

The presence and significance of these non-covalent interactions can be investigated through a combination of high-level quantum mechanical calculations and sensitive spectroscopic techniques.

Computational Modeling: Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of the molecule and to identify potential non-covalent interactions. Analysis of the electron density, for example, through the Quantum Theory of Atoms in Molecules (QTAIM), can provide evidence for the existence of bond critical points characteristic of such interactions.

Infrared (IR) Spectroscopy: The vibrational frequencies of the C=O and O-H bonds of the carboxylic acid groups are sensitive to their involvement in hydrogen bonding or other interactions. A shift in these frequencies compared to a model compound without such interactions can be indicative of their presence.

While direct experimental evidence for intramolecular chalcogen bonding in (2S,5R)-thiolane-2,5-dicarboxylic acid is not currently available, the theoretical framework for such interactions in sulfur-containing heterocycles is well-established. blumberginstitute.orgiisc.ac.in Computational studies on related molecules have demonstrated the potential for these interactions to influence molecular conformation and reactivity.

| Interaction Type | Potential Donor | Potential Acceptor | Geometric Requirement |

| Chalcogen Bond | Sulfur Atom (σ-hole) | Carbonyl Oxygen | Close S···O distance, near-linear C-S···O angle |

| Hydrogen Bond | Carboxylic Acid (OH) | Carbonyl Oxygen | Close O-H···O distance and favorable angle |

Applications in Asymmetric Catalysis and Chiral Ligand Design

(2S,5R)-thiolane-2,5-dicarboxylic acid as a Chiral Ligand Precursor

The primary application explored for molecules with a 2,5-disubstituted five-membered heterocyclic core is in the synthesis of chiral ligands for asymmetric catalysis. The dicarboxylic acid functionality serves as a versatile handle for the introduction of coordinating groups, allowing for the creation of a diverse library of ligands.

The design of chiral ligands derived from (2S,5R)-thiolane-2,5-dicarboxylic acid can be effectively guided by the extensive research on its aromatic analog, thiophene-2,5-dicarboxylic acid. The thiophene-based precursor has been successfully used to synthesize C₂-symmetric chiral ligands, such as 2,5-bis(imidazolinyl)thiophenes and 2,5-bis(oxazolinyl)thiophenes (thio-BOX ligands). nih.gov The synthesis typically involves the conversion of the dicarboxylic acid to a diacyl chloride, followed by reaction with enantiopure amino alcohols to form the desired bis(oxazoline) or bis(imidazoline) moieties. nih.gov

A similar synthetic strategy can be applied to (2S,5R)-thiolane-2,5-dicarboxylic acid. The reaction of the diacid with chiral amino alcohols would yield corresponding bis(oxazoline) or other nitrogen-containing heterocyclic ligands. However, a critical distinction arises from the inherent stereochemistry of the thiolane backbone. Unlike the flat, achiral thiophene (B33073) ring, the (2S,5R)-thiolane scaffold is a puckered, chiral structure. This pre-existing chirality in the backbone would result in ligands with a different symmetry profile and conformational rigidity compared to their thiophene-based counterparts.

Once synthesized, these thiolane-derived ligands can be complexed with various transition metals (e.g., copper, rhodium, palladium, iridium) to form chiral metal complexes. researchgate.netrsc.org The synthesis of such complexes generally involves reacting the ligand with a suitable metal salt, such as Cu(OTf)₂, in an appropriate solvent. nih.gov The sulfur atom of the thiolane ring, being a soft donor, could also participate in coordination to certain metals, potentially leading to tridentate or higher-order coordination modes, which can significantly influence catalytic activity and selectivity. researchgate.net

Metal complexes featuring ligands derived from the thiophene analog of (2S,5R)-thiolane-2,5-dicarboxylic acid have been evaluated in several important asymmetric C-C bond-forming reactions. For instance, copper(II) triflate complexes of chiral 2,5-bis(oxazolinyl)thiophene ligands have been shown to catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins, achieving moderate to good yields (up to 76%) and good enantioselectivity (up to 81% ee). nih.gov

The performance of these catalysts is highly dependent on the specific ligand structure and reaction conditions. In the aforementioned Friedel-Crafts reaction, bis(oxazoline)-based ligands proved to be significantly more effective in inducing asymmetry than bis(imidazoline)-based ligands. nih.gov

Table 1: Evaluation of Thiophene-Derived Ligands in the Asymmetric Friedel-Crafts Alkylation of Indole with p-fluoronitrostyrene. nih.gov

Based on these results and broader studies on chiral tetrahydrothiophene (B86538) ligands, it is anticipated that metal complexes of ligands from (2S,5R)-thiolane-2,5-dicarboxylic acid would be active in a range of asymmetric transformations. These include Corey-Chaykovsky epoxidations and aziridinations, Diels-Alder reactions, and asymmetric oxidations. nih.govhilarispublisher.comiaea.org The rigid, chiral backbone of the thiolane is expected to create a well-defined chiral pocket around the metal center, potentially leading to high levels of stereocontrol.

The relationship between a ligand's structure and its catalytic performance is fundamental to designing effective asymmetric catalysts. For ligands derived from (2S,5R)-thiolane-2,5-dicarboxylic acid, several structural features are critical:

The Thiolane Backbone: Unlike the flat aromatic thiophene ring, the thiolane ring is non-planar and conformationally more restricted. This puckered nature fixes the two carboxylic acid groups (and thus the coordinating moieties) in a specific spatial arrangement, which can create a more defined and rigid chiral environment around the metal center. This rigidity is often beneficial for achieving high enantioselectivity. mdpi.com

Symmetry: While ligands derived from thiophene-2,5-dicarboxylic acid are often designed to have C₂ symmetry, the inherent meso-like (S,R) stereochemistry of the thiolane backbone would likely lead to ligands with C₁ symmetry. While C₂ symmetry can be advantageous by reducing the number of possible diastereomeric transition states, C₁-symmetric ligands have also proven highly effective and can offer unique stereochemical outcomes. researchgate.net

Substituents on the Coordinating Groups: As demonstrated in the thiophene-based systems, the substituents on the chiral coordinating groups (e.g., the oxazoline (B21484) rings) play a crucial role. nih.gov Steric bulk and electronic properties of these substituents directly influence the approach of the substrate to the catalytic center and are key tuning points for optimizing enantioselectivity. mdpi.comrsc.org

Investigating these relationships involves systematically modifying the ligand structure—for example, by using different chiral amino alcohols in the synthesis—and evaluating the resulting catalysts in a benchmark reaction. This allows for the development of a clear understanding of how steric and electronic factors of the ligand translate into catalytic activity and stereochemical control.

Exploration of (2S,5R)-thiolane-2,5-dicarboxylic acid as an Organocatalyst

Beyond its use as a ligand precursor, the inherent functionalities of (2S,5R)-thiolane-2,5-dicarboxylic acid suggest its potential as a chiral organocatalyst. Chiral Brønsted acids, particularly dicarboxylic acids, are a known class of organocatalysts capable of activating substrates through hydrogen bonding.

As a dicarboxylic acid, (2S,5R)-thiolane-2,5-dicarboxylic acid can function as a chiral Brønsted acid catalyst. The two carboxylic acid groups can act in concert to activate an electrophile and orient a nucleophile within a chiral environment. The fixed distance and orientation between the two acid groups, dictated by the rigid thiolane ring, are crucial design elements. This pre-organization can facilitate bifunctional catalysis, where one acid group activates a substrate while the other interacts with another reactant or stabilizes a transition state.

Mechanistic investigations would involve studying the interactions between the diacid catalyst and the substrates using techniques like NMR spectroscopy and computational modeling. The goal would be to understand the specific hydrogen-bonding network responsible for catalysis and stereochemical induction, providing insights for the rational design of more effective catalysts.

Chiral dicarboxylic acids have been employed as organocatalysts in a variety of enantioselective transformations. While specific applications of (2S,5R)-thiolane-2,5-dicarboxylic acid in this context are not yet widely documented, its structure makes it a promising candidate for reactions such as:

Michael Additions: Activating α,β-unsaturated carbonyl compounds towards nucleophilic attack.

Aldol Reactions: Promoting the reaction between an enolate or enol and a carbonyl compound.

Diels-Alder Reactions: Catalyzing the cycloaddition between a diene and a dienophile through hydrogen bonding.

The efficacy of (2S,5R)-thiolane-2,5-dicarboxylic acid as an organocatalyst would depend on its ability to form a well-ordered, chiral transition state assembly with the reactants, effectively shielding one face of the prochiral substrate to direct the incoming nucleophile.

Computational and Theoretical Investigations of 2s,5r Thiolane 2,5 Dicarboxylic Acid

Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles

Future quantum chemical calculations, likely employing Density Functional Theory (DFT), would be essential to unravel the electronic structure of (2S,5R)-thiolane-2,5-dicarboxylic acid. Such studies could predict key properties like molecular orbital energies (HOMO-LUMO gap), electrostatic potential surfaces, and atomic charges. This information would provide fundamental insights into the molecule's kinetic stability and potential sites for electrophilic and nucleophilic attack, thereby outlining its reactivity profile.

Table 1: Hypothetical Data from Future DFT Calculations on (2S,5R)-thiolane-2,5-dicarboxylic acid

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | (Value in eV) | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | (Value in eV) | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with chemical reactivity and electronic excitation energy. |

| Dipole Moment | (Value in Debye) | Provides insight into the molecule's polarity and intermolecular interactions. |

Note: The values in this table are hypothetical and await actual computational studies for determination.

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

To understand the dynamic behavior of (2S,5R)-thiolane-2,5-dicarboxylic acid, molecular dynamics (MD) simulations would be the methodology of choice. MD simulations could map out the potential energy surface of the molecule, identifying low-energy conformers and the transition states that connect them. This would reveal the flexibility of the thiolane ring and the orientation of the carboxylic acid groups, which are crucial for its interaction with other molecules and its potential biological or catalytic activity.

In Silico Design and Prediction of Catalytic Performance for (2S,5R)-thiolane-2,5-dicarboxylic acid-based Ligands

The chiral nature of (2S,5R)-thiolane-2,5-dicarboxylic acid makes it an interesting candidate for the development of novel ligands for asymmetric catalysis. In silico design could be used to computationally modify the carboxylic acid groups to create a library of potential ligands. The catalytic performance of these designed ligands could then be predicted by simulating their coordination with various metal centers and modeling their interaction with substrates in key catalytic steps. This approach would accelerate the discovery of new and efficient catalysts.

Theoretical Prediction of Spectroscopic and Chiroptical Data (e.g., CD spectra, NMR chemical shifts)

Computational methods are highly effective in predicting spectroscopic data. For (2S,5R)-thiolane-2,5-dicarboxylic acid, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, aiding in the interpretation of experimental spectra. Furthermore, given its chirality, the calculation of its Circular Dichroism (CD) spectrum would be particularly valuable for its characterization and for understanding its absolute configuration.

Table 2: Hypothetical Predicted Spectroscopic Data for (2S,5R)-thiolane-2,5-dicarboxylic acid

| Spectroscopic Data | Predicted Values |

| ¹H NMR Chemical Shifts | (List of predicted ppm values for each proton) |

| ¹³C NMR Chemical Shifts | (List of predicted ppm values for each carbon) |

| Key CD Spectral Bands | (Wavelength and sign of Cotton effects) |

Note: The values in this table are hypothetical and would need to be determined through specific computational studies.

Future Research Directions and Emerging Paradigms

Development of Biomimetic Synthetic Approaches

Current synthetic routes to chiral thiolane derivatives often rely on traditional organic chemistry methods. A forward-looking approach involves the development of biomimetic syntheses, which draw inspiration from nature's enzymatic processes to achieve high stereoselectivity and efficiency. Future research could focus on enzyme-catalyzed or chemoenzymatic methods for the synthesis of (2S,5R)-thiolane-2,5-dicarboxylic acid. This could involve the use of engineered enzymes to perform key stereoselective steps, potentially leading to more sustainable and atom-economical synthetic pathways. Inspired by biosynthetic pathways of sulfur-containing natural products, researchers might explore cascade reactions initiated by simple, readily available precursors to construct the chiral thiolane ring in a single, concerted process.

Exploration of (2S,5R)-thiolane-2,5-dicarboxylic acid in Supramolecular Chemistry

The dicarboxylic acid functionality and the defined stereochemistry of (2S,5R)-thiolane-2,5-dicarboxylic acid make it an excellent candidate for applications in supramolecular chemistry, where molecules are designed to assemble into larger, ordered structures.

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of chiral ligands like (2S,5R)-thiolane-2,5-dicarboxylic acid is a promising strategy for creating chiral MOFs. wikipedia.org These materials could have applications in enantioselective separations, asymmetric catalysis, and chiral sensing. wikipedia.orgbham.ac.uk The rigid structure of the thiolane ring can provide the necessary stability for the framework, while its chirality can be transferred to the porous structure of the MOF. chemistryviews.org

Future work in this area could involve systematically exploring the coordination of (2S,5R)-thiolane-2,5-dicarboxylic acid with various metal ions to produce a family of new MOFs with diverse topologies and pore environments. The inherent chirality of the ligand could lead to frameworks capable of discriminating between enantiomers of guest molecules. bham.ac.uk

| Metal Ion | Potential Coordination Geometry | Potential Chiral MOF Application |

| Zn(II) | Tetrahedral | Enantioselective separation of racemic mixtures |

| Cu(II) | Octahedral, Square Planar | Asymmetric catalysis of organic reactions |

| Zr(IV) | Octahedral | Chiral sensing and detection |

| In(III) | Octahedral | Drug delivery and release |

This table presents hypothetical examples for illustrative purposes.

Self-Assembly Studies for Chiral Nanostructures

The self-assembly of chiral molecules into well-defined nanostructures is a burgeoning field of research. rsc.org (2S,5R)-thiolane-2,5-dicarboxylic acid, with its ability to form hydrogen bonds through its carboxylic acid groups and its inherent chirality, could be designed to self-assemble into a variety of chiral nanostructures such as nanotubes, nanoribbons, and helical fibers. nih.gov These ordered assemblies could exhibit interesting chiroptical properties and have potential applications in areas like nonlinear optics and chiral recognition. acs.orgresearchgate.net The study of how the molecular structure of (2S,5R)-thiolane-2,5-dicarboxylic acid dictates the morphology of the resulting nanostructures will be a key area of future investigation. rsc.org

Advanced Functionalization for Novel Chiral Materials

The thiolane ring and the carboxylic acid groups of (2S,5R)-thiolane-2,5-dicarboxylic acid are amenable to a wide range of chemical modifications. This opens up possibilities for the creation of novel chiral materials with tailored properties. For example, the carboxylic acid groups could be converted to amides, esters, or other functional groups to modulate the solubility, reactivity, and self-assembly behavior of the molecule. The sulfur atom in the thiolane ring could also be oxidized to a sulfoxide (B87167) or sulfone, which would alter the electronic properties and conformational flexibility of the ring.

Furthermore, the thiolane ring could be functionalized with various substituents to introduce new properties. For instance, the incorporation of photoresponsive or redox-active moieties could lead to the development of "smart" materials that respond to external stimuli. The synthesis of polymers incorporating the (2S,5R)-thiolane-2,5-dicarboxylic acid moiety as a chiral building block is another exciting avenue for creating new functional materials with applications in areas such as chiral chromatography and asymmetric catalysis.

| Functionalization Target | Reagent/Method | Potential Property Change |

| Carboxylic Acid Groups | Amine coupling | Altered hydrogen bonding and solubility |

| Sulfur Atom | Oxidation | Increased polarity and conformational changes |

| Thiolane Ring | C-H activation | Introduction of new functional groups |

| Polymerization | Condensation polymerization | Creation of chiral polymers |

This table presents hypothetical examples for illustrative purposes.

Integration into Flow Chemistry and Automation for Stereoselective Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous-flow reactor, offers several advantages over traditional batch synthesis, including improved safety, scalability, and reproducibility. springerprofessional.denih.gov The integration of (2S,5R)-thiolane-2,5-dicarboxylic acid synthesis into a continuous flow process could enable its efficient and scalable production. Furthermore, the use of automated synthesis platforms could accelerate the discovery and optimization of new synthetic routes and functionalized derivatives.

A key area for future research will be the development of stereoselective flow chemistry processes for the synthesis of (2S,5R)-thiolane-2,5-dicarboxylic acid and its derivatives. sci-hub.sedurham.ac.uk This could involve the use of chiral catalysts immobilized within the flow reactor to ensure high enantioselectivity. The ability to perform multi-step syntheses in a continuous and automated fashion would significantly advance the availability of this chiral building block for various applications. uc.pt

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (2S,5R)-thiolane-2,5-dicarboxylic acid, and how do they impact experimental design?

- Answer : The compound has a molecular formula of C₆H₈O₄S, a molecular weight of 176.19 g/mol, a density of 1.563 g/cm³, and a boiling point of 455.8°C at 760 mmHg . Its high boiling point suggests that reactions requiring elevated temperatures (e.g., reflux) are feasible, while its moderate density and refractive index (1.605) aid in purification via crystallization or chromatography. Stability under recommended storage conditions (avoiding strong oxidizers/bases) is critical to prevent decomposition into sulfur and carbon oxides .

Q. What synthetic methodologies are reported for (2S,5R)-thiolane-2,5-dicarboxylic acid, and how can enantiomeric purity be optimized?

- Answer : While direct synthesis routes for this stereoisomer are not explicitly detailed in the evidence, analogous strategies for tetrahydrofuran dicarboxylates (e.g., enantioselective organocatalytic Diels-Alder reactions) can be adapted . Key parameters include chiral catalyst selection (e.g., (2S,5S)-pyrrolidine derivatives) and reaction temperature control to minimize racemization. Post-synthesis chiral HPLC or enzymatic resolution may refine enantiomeric purity .

Q. What safety protocols are essential for handling (2S,5R)-thiolane-2,5-dicarboxylic acid in laboratory settings?

- Answer : The compound is stable under standard conditions but reacts with strong oxidizers/bases, necessitating isolation from incompatible materials . Personal protective equipment (gloves, goggles) and ventilation are mandatory. Hazardous decomposition products (e.g., SOₓ, COₓ) require fume hood use during high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in (2S,5R)-thiolane-2,5-dicarboxylic acid, and what computational tools address phase determination challenges?

- Answer : Single-crystal X-ray diffraction with phase annealing (e.g., SHELX-90) improves success rates for structures with heavy atoms or low symmetry. Direct methods incorporating negative quartet relations enhance phase determination, particularly for larger structures at atomic resolution. Refinement software like Olex2 or Phenix can model thiolane ring puckering and confirm the (2S,5R) configuration .

Q. What role does (2S,5R)-thiolane-2,5-dicarboxylic acid play in coordination polymer design, and how do solvent systems influence framework topology?

- Answer : As a rigid dicarboxylate ligand, it can form metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺). Solvent polarity (DMF vs. ethanol) and temperature modulate coordination geometry. For example, in DMF, bridging bidentate modes dominate, while aqueous conditions may favor monodentate binding, altering porosity and catalytic activity .

Q. How do competing spectroscopic techniques (NMR, IR, MS) validate the stereochemistry and purity of (2S,5R)-thiolane-2,5-dicarboxylic acid?

- Answer :

- NMR : H NMR reveals distinct coupling patterns for thiolane ring protons (e.g., J values >8 Hz for trans-diaxial H-2/H-5). C NMR confirms carboxylate carbons at ~170 ppm .

- IR : Stretching vibrations at ~2500 cm⁻¹ (S-H) and ~1700 cm⁻¹ (C=O) validate functional groups.

- MS : High-resolution ESI-MS ([M-H]⁻ at m/z 175.01) confirms molecular weight, while fragmentation patterns distinguish regioisomers .

Q. What computational strategies predict the reactivity of (2S,5R)-thiolane-2,5-dicarboxylic acid in nucleophilic acyl substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for reactions with amines or alcohols. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic attack sites (e.g., carboxylate C=O). Solvent effects (PCM models) explain rate differences in polar vs. nonpolar media .

Data Contradictions and Mitigation

- Synthetic Yield Variability : Conflicting reports on yields for analogous compounds may arise from trace moisture (hydrolyzing intermediates) or catalyst loading. Rigorous drying of solvents/reagents and kinetic monitoring (e.g., in situ IR) can standardize outcomes .

- Crystallographic Ambiguities : Discrepancies in unit cell parameters may reflect polymorphism. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions, guiding solvent selection for recrystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.